Increased Molecular Complexity and Heavy Atom Count Versus Amino-Azetidine Analog
The target compound possesses a heavy atom count of 21 and a molecular weight of 305.7 g/mol, compared to 14 heavy atoms and 193.2 g/mol for 3-(3-aminoazetidine-1-carbonyl)pyridin-2-ol [1]. The additional chlorine and pyridin-3-yloxy groups in the target compound increase molecular complexity (complexity score 512 vs. an estimated ~200 for the amino analog), providing a larger and more diversified chemical space for target interactions while remaining within oral drug-like limits (MW < 500) [1].
| Evidence Dimension | Heavy atom count and molecular complexity |
|---|---|
| Target Compound Data | Heavy atoms: 21; Complexity score: 512; MW: 305.7 g/mol |
| Comparator Or Baseline | 3-(3-Aminoazetidine-1-carbonyl)pyridin-2-ol: Heavy atoms: 14; MW: 193.2 g/mol; Complexity score: ~200 (estimated) |
| Quantified Difference | Δ Heavy atoms = +7; Δ MW = +112.5 g/mol; Complexity score ~2.6× higher |
| Conditions | Computed properties from PubChem/Chemsrc depositor data |
Why This Matters
Higher complexity offers greater potential for selective target engagement in screening libraries while maintaining favorable drug-like properties, making it a superior choice for lead identification compared to simpler amino-azetidine analogs.
- [1] Kuujia.com. 3-Chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol (CAS 1903225-76-2) – Chemical and Physical Properties. https://www.kuujia.com/cas-1903225-76-2.html (accessed 2026-04-29). View Source
